molecular formula C12H16N6O B11781934 5-Cyclopropyl-3-(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

5-Cyclopropyl-3-(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B11781934
M. Wt: 260.30 g/mol
InChI Key: MLCDRDJIBDQABQ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N6O and its molecular weight is 260.30 g/mol. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-3-(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine moiety, and a 1,2,4-oxadiazole ring. Its molecular formula is C12H16N6OC_{12}H_{16}N_{6}O with a molecular weight of 260.30 g/mol. The integration of triazole and oxadiazole rings is known to enhance interactions with biological targets, which is crucial for its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that derivatives of triazoles exhibit significant antimicrobial and antifungal activities. The presence of both triazole and oxadiazole rings in this compound suggests it may possess similar properties against various pathogens. Preliminary data suggest effective interactions with microbial resistance pathways.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(5-Cyclopropyl-1,2,4-Oxadiazol-3-Yl)PiperidineContains piperidine and oxadiazoleAntimicrobial
5-Methyltriazole DerivativesSimilar triazole structureAntifungal
4-Aminoquinoline TriazolesTriazole with amino groupAntimalarial

Anticancer Potential

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that modifications to this scaffold can enhance cytotoxicity towards various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .

Mechanisms of Action:

  • Inhibition of Enzymes: The compound may inhibit enzymes critical for cancer cell growth.
  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
  • Molecular Docking Studies: These studies suggest strong binding affinities between the compound and various biological targets involved in cancer progression .

Case Studies

Recent investigations into the biological activity of oxadiazole derivatives have provided insights into their mechanisms:

  • A study demonstrated that specific derivatives exhibited cytotoxic effects against leukemia cell lines at sub-micromolar concentrations .
  • Another investigation highlighted the ability of certain oxadiazoles to selectively inhibit carbonic anhydrases associated with cancer progression .

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

5-cyclopropyl-3-(1-piperidin-3-yltriazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H16N6O/c1-2-9(6-13-5-1)18-7-10(15-17-18)11-14-12(19-16-11)8-3-4-8/h7-9,13H,1-6H2

InChI Key

MLCDRDJIBDQABQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C3=NOC(=N3)C4CC4

Origin of Product

United States

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